Acetic propionic anhydride
Overview
Description
Synthesis Analysis
Propionic anhydride can be synthesized by continuous reactive distillation using acetic anhydride and propionic acid as starting materials. Optimal conditions include a molar ratio of propionic acid to anhydride of 2.02:1, a reflux ratio of 3:1, and eight stages in the reaction section, achieving a propionic anhydride purity of 99.2% (Wang Hong-min, 2010).
Molecular Structure Analysis
Acetic anhydride's molecular structure has been determined via single-crystal X-ray analysis, revealing a C2-symmetric conformation and dense packing of the molecules. The structure demonstrates weak hydrogen bonds formed between methyl hydrogen atoms and neighboring carbonyl oxygen atoms (R. W. Seidel et al., 2016).
Chemical Reactions and Properties
Acetic and propionic anhydride undergo photolysis, involving primary processes with equal probability and exhibiting reactions like the abstraction reaction. These studies provide insights into their chemical behavior under light exposure (P. Ausloos, 1956).
Physical Properties Analysis
The physical properties, such as solubility and dissolution thermodynamics of compounds like 3,3′,4,4′-oxydiphthalic anhydride in binary aqueous solutions of acetic and propionic acids, have been extensively studied, reflecting the solubility behavior of related anhydrides in different solvent systems (Wanxin Li et al., 2015).
Chemical Properties Analysis
The reactivity and properties of acetic and propionic anhydrides with various substrates have been analyzed, highlighting their applications and behavior in chemical synthesis. For instance, the reaction rates of acetic propionic and propionic anhydrides with water have been studied, showing that the reaction rates are unimolecular and vary with the concentration of water (E. Barr & E. K. Plyler, 1936).
Scientific Research Applications
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Field: Thermal Analysis and Calorimetry
- Application: Propionic anhydride is used in the study of reaction kinetics and autocatalysis behavior of anhydride hydrolysis .
- Method: The hydrolysis of propionic anhydride was taken as a model reaction to study. A reaction model considering both the reaction kinetics and anhydride solubility has been developed on the basis of the reaction mechanism .
- Results: The hydrolysis reaction has been confirmed to be kinetically controlled by calculating the Hatta number and studying the influence of stirring speed on the heat flow profiles .
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Field: Organic Chemistry
- Application: Propionic anhydride is used as a reagent in organic synthesis .
- Method: It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular synthesis being performed .
- Results: The outcomes of these syntheses can vary widely depending on the specific reactions being carried out .
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Field: Material Science
- Application: Propionic anhydride is used in the modification of wood chips to enhance the dimensional stability of particle boards .
- Method: The specific method of application involves treating wood chips with propionic anhydride .
- Results: The particle boards manufactured from wood chips modified with propionic anhydride show enhanced dimensional stability .
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Field: Cellulose Derivatives Production
- Application: Propionic anhydride is primarily used as a raw material and acylating agent for cellulose acetate propionate .
- Method: The specific method of application involves the acylation of cellulose with propionic anhydride .
- Results: The outcome is the production of cellulose acetate propionate, a specialty derivative of cellulose .
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Field: Dyes, Pharmaceuticals, Agrochemicals, and Fragrance Chemicals Production
- Application: Propionic anhydride is used as a raw material and acylating agent in the production of dyes, pharmaceuticals, agrochemicals, and fragrance chemicals .
- Method: The specific method of application would depend on the particular synthesis being performed .
- Results: The outcomes of these syntheses can vary widely depending on the specific reactions being carried out .
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Field: Lipase-Catalyzed Esterification
- Application: Propionic anhydride can be used as an acylating agent for the lipase-catalyzed esterification of alcohols .
- Method: The specific method of application involves the reaction of propionic anhydride with alcohols in the presence of a lipase catalyst .
- Results: The outcome is the production of esters, which have a wide range of applications in various industries .
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Field: Synthesis of Fentanyl and Fentanyl Analogs
- Application: Propionic anhydride is potentially used as a precursor in the synthesis of fentanyl and fentanyl analogs .
- Method: The specific method of application would depend on the particular synthesis being performed .
- Results: The outcomes of these syntheses can vary widely depending on the specific reactions being carried out .
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Field: Production of Acetic Acid
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Field: Production of Propanoic Acid
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Field: Production of Other Acid Anhydrides
- Application: Acetic anhydride can be used in the preparation of other acid anhydrides .
- Method: The specific method of application would depend on the particular synthesis being performed .
- Results: The outcomes of these syntheses can vary widely depending on the specific reactions being carried out .
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Field: Acetylation of Alcohols and Amines
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Field: Acetylation of Aromatic Rings
Safety And Hazards
Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .
properties
IUPAC Name |
acetyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDQUOLAFVLOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513918 | |
Record name | Acetic propanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic propionic anhydride | |
CAS RN |
13080-96-1 | |
Record name | Acetic propanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.